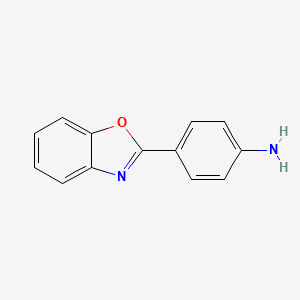

4-(1,3-ベンゾオキサゾール-2-イル)アニリン

概要

説明

4-(ベンゾ[d]オキサゾール-2-イル)アニリンは、強力な抗腫瘍特性で知られる化学化合物です。 この化合物は、乳がん細胞株に対して顕著な阻害活性を示しており、がん研究において貴重な化合物となっています .

2. 製法

合成経路と反応条件: 4-(ベンゾ[d]オキサゾール-2-イル)アニリンの合成は、通常、2-アミノフェノールと安息香酸誘導体を特定の条件下で反応させることにより行われます。 一般的な方法の1つは、脱水剤としてオキシ塩化リンの存在下で混合物を還流させる方法です .

工業的生産方法: 4-(ベンゾ[d]オキサゾール-2-イル)アニリンの工業的生産方法は、広く文書化されていませんが、大規模生産に最適化された同様の合成経路、たとえば連続フローリアクターや自動合成システムを使用した方法が使用されている可能性があります。

科学的研究の応用

4-(ベンゾ[d]オキサゾール-2-イル)アニリンは、科学研究において幅広い応用範囲を持ちます。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: さまざまな生物学的標的との相互作用について研究されています。

作用機序

4-(ベンゾ[d]オキサゾール-2-イル)アニリンの作用機序は、がん細胞の増殖を阻害する細胞内標的との相互作用に関係しています。 この化合物は、特定のシグナル伝達経路を阻害し、乳がん細胞株でアポトーシスを誘導することが示されています .

類似化合物:

- 2-(ベンゾ[d]オキサゾール-2-イル)アニリン

- 4-(ベンゾ[d]チアゾール-2-イル)アニリン

- 4-(ベンゾ[d]イミダゾール-2-イル)アニリン

比較: 4-(ベンゾ[d]オキサゾール-2-イル)アニリンは、乳がん細胞株に対する特定の阻害活性があるという点で独特です。 類似の化合物も抗腫瘍特性を示す場合がありますが、正確な分子間相互作用と有効性は大きく異なる場合があります .

生化学分析

Biochemical Properties

4-(1,3-Benzoxazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory activity against mammary carcinoma cell lines . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of 4-(1,3-Benzoxazol-2-yl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to have anti-inflammatory properties, with significant efficacy in membrane stabilization and proteinase inhibition . These effects highlight its potential in modulating cellular responses and therapeutic applications.

Molecular Mechanism

At the molecular level, 4-(1,3-Benzoxazol-2-yl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to fit into the active sites of enzymes, thereby altering their function. Additionally, it has been found to act as a hole transport material in organic light-emitting diodes (OLEDs), facilitating the movement of positively charged holes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1,3-Benzoxazol-2-yl)aniline change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of 4-(1,3-Benzoxazol-2-yl)aniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential application in therapeutic settings . Detailed studies on dosage variations can provide insights into its optimal use and potential risks.

Metabolic Pathways

4-(1,3-Benzoxazol-2-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy . Understanding these pathways is crucial for predicting its behavior in biological systems and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of 4-(1,3-Benzoxazol-2-yl)aniline within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement and localization. These interactions determine its accumulation in particular cellular compartments, affecting its overall efficacy

Subcellular Localization

The subcellular localization of 4-(1,3-Benzoxazol-2-yl)aniline plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]oxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with benzoic acid derivatives under specific conditions. One common method includes refluxing the mixture in the presence of a dehydrating agent like phosphorous oxychloride .

Industrial Production Methods: Industrial production methods for 4-(Benzo[d]oxazol-2-yl)aniline are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.

化学反応の分析

反応の種類: 4-(ベンゾ[d]オキサゾール-2-イル)アニリンは、以下のようなさまざまな化学反応を起こします。

酸化: 対応するキノンを生成するために酸化することができます。

還元: 還元反応により、アミン誘導体が生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物:

酸化: キノンや他の酸化誘導体。

還元: アミン誘導体。

類似化合物との比較

- 2-(Benzo[d]oxazol-2-yl)aniline

- 4-(Benzo[d]thiazol-2-yl)aniline

- 4-(Benzo[d]imidazol-2-yl)aniline

Comparison: 4-(Benzo[d]oxazol-2-yl)aniline is unique due to its specific inhibitory activity against mammary carcinoma cell lines. While similar compounds may also exhibit antitumor properties, the exact molecular interactions and efficacy can vary significantly .

特性

IUPAC Name |

4-(1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYQBYQGHHGXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066665 | |

| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20934-81-0 | |

| Record name | 2-(p-Aminophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20934-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020934810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-BENZOXAZOL-2-YL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

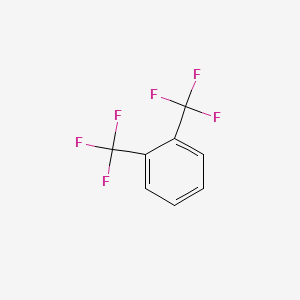

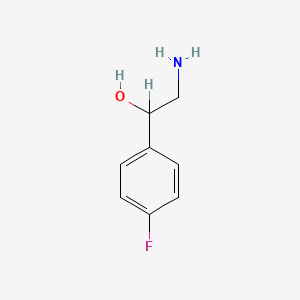

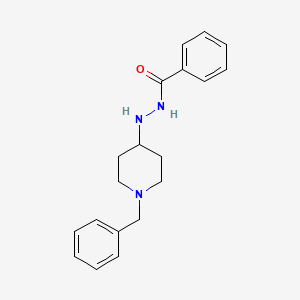

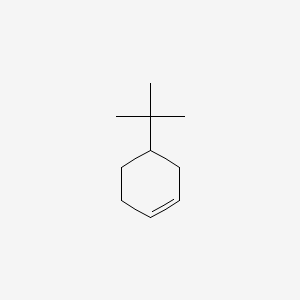

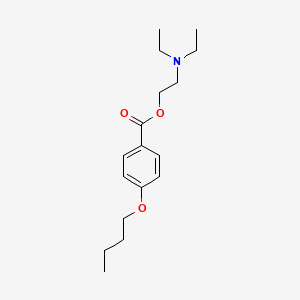

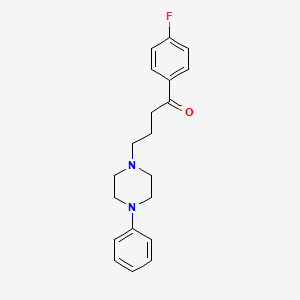

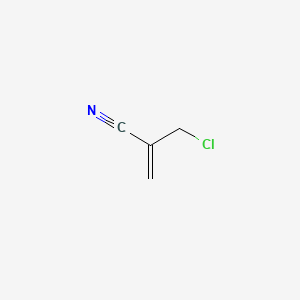

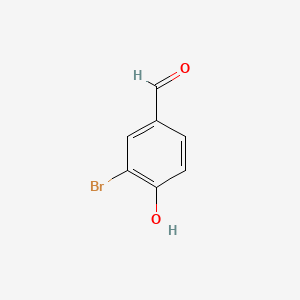

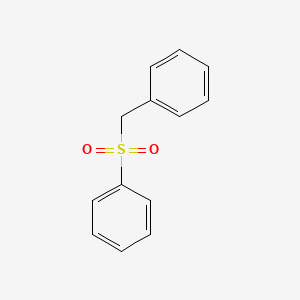

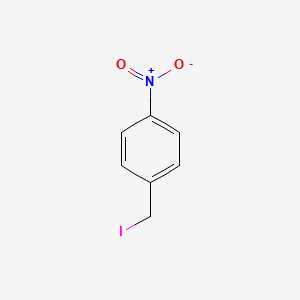

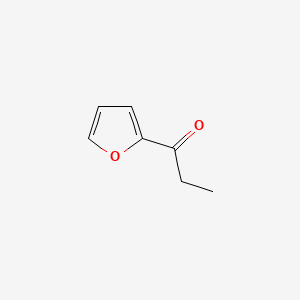

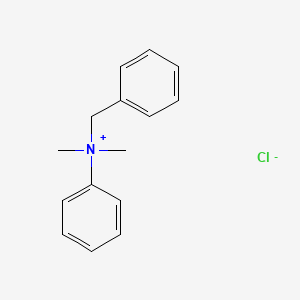

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。